

In-Depth Toxicological Profile of Flufenacet ESA in Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *flufenacet ESA*

Cat. No.: *B3250228*

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flufenacet, a pre-emergent herbicide belonging to the oxyacetamide class, is widely used for the control of annual grasses and some broadleaf weeds in various crops. Following its application, flufenacet undergoes degradation in the environment, leading to the formation of several metabolites. Among these, flufenacet ethanesulfonic acid (ESA), a major degradation product, has garnered significant attention due to its potential for environmental mobility and subsequent impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of **flufenacet ESA**, with a focus on its effects on a range of non-target terrestrial and aquatic organisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental risks associated with this herbicide metabolite.

Environmental Fate and Exposure

Flufenacet is moderately persistent in both soil and aquatic environments, with aerobic biodegradation being the primary route of dissipation.^[1] The cleavage of the ether linkage in the parent compound leads to the formation of several degradates, including **flufenacet ESA**.^[1] This sulfonic acid metabolite is more mobile in soil than the parent compound, indicating a potential for leaching into groundwater and transport to surface water bodies.^[2]

Toxicological Profile of Flufenacet ESA

The ecotoxicological effects of flufenacet and its metabolites have been evaluated across various non-target organisms. While much of the publicly available data focuses on the parent compound, information regarding the toxicity of **flufenacet ESA** is crucial for a comprehensive environmental risk assessment.

Aquatic Organisms

Flufenacet and its degradates pose a risk to aquatic life. Regulatory assessments have indicated that flufenacet is moderately toxic to aquatic animals, including invertebrates and fish. [1] While specific quantitative data for **flufenacet ESA** is limited in the public domain, risk assessments consider the total toxic residue, which includes the parent compound and its significant metabolites.[1]

Aquatic Plants: Aquatic plants are particularly sensitive to flufenacet and its degradates. Risk concerns have been identified for aquatic plants across all registered uses of flufenacet, with risk quotients ranging from 1.6 to 60.2.[1] A 7-day acute toxicity study on the aquatic vascular plant *Lemna gibba* (duckweed) exposed to the flufenacet thiadone degradate (another significant metabolite) showed effects on growth.[1] While a specific EC50 value for **flufenacet ESA** on aquatic plants is not readily available in the provided search results, a study on flufenacet sulfonic acid reported a 7-day ErC50 (growth rate inhibition) of >79.5 mg/L for free-floating aquatic plants.[2]

Aquatic Invertebrates: Flufenacet is classified as moderately toxic to aquatic invertebrates.[1] For flufenacet sulfonic acid, the acute toxicity to *Daphnia magna* is categorized as moderate.[2]

Fish: The parent compound, flufenacet, has been shown to cause delays in the growth and development of rainbow trout fry at concentrations as low as 0.334 ppm in chronic studies.[3] For flufenacet sulfonic acid, the acute toxicity to fish is considered moderate.[2]

Terrestrial Organisms

The risk of flufenacet and its metabolites to terrestrial organisms is also a key consideration in environmental safety assessments.

Birds: Flufenacet is rated as slightly to highly toxic to birds on an acute basis.[1] Specific toxicity data for **flufenacet ESA** in avian species is not detailed in the available search results.

Mammals: On an acute basis, flufenacet is considered slightly toxic to mammals.[1] A peer review of the pesticide risk assessment for flufenacet noted that the metabolite FOE sulfonic acid (**flufenacet ESA**) has low acute oral toxicity and is poorly absorbed after oral administration in rats.[4] The developmental lowest-observed-adverse-effect-level (LOAEL) for flufenacet in a developmental neurotoxicity study in rats was 1.7 mg/kg bw/day, based on reduced body weight and delayed development.[4]

Soil Organisms: The impact of herbicides on soil microbial communities and macrofauna is a critical aspect of their environmental risk profile. A mixture of flufenacet and isoxaflutole was found to decrease the numbers of various soil microorganisms, including bacteria, actinobacteria, and fungi, and suppress the activity of several soil enzymes such as dehydrogenases, catalase, urease, and phosphatases.[5] Specific studies focusing solely on the effects of **flufenacet ESA** on soil organisms are not prevalent in the provided search results.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for flufenacet and its sulfonic acid metabolite (ESA). It is important to note that data specifically for **flufenacet ESA** is limited, and in many cases, the data pertains to the parent compound or a mixture of its degradates.

Table 1: Aquatic Toxicity of Flufenacet and **Flufenacet ESA**

Organism Group	Species	Test Substance	Endpoint	Value	Reference
Aquatic Plants	Lemna gibba	Flufenacet sulfonic acid	7-day ErC50	>79.5 mg/L	[2]
Aquatic Invertebrates	Daphnia magna	Flufenacet sulfonic acid	Acute Toxicity	Moderate	[2]
Fish	Oncorhynchus mykiss (Rainbow Trout)	Flufenacet	Chronic (growth)	Effects at 0.334 ppm	[3]
Fish	-	Flufenacet sulfonic acid	Acute Toxicity	Moderate	[2]

Table 2: Terrestrial Toxicity of Flufenacet and **Flufenacet ESA**

Organism Group	Species	Test Substance	Endpoint	Value	Reference
Mammals	Rat	Flufenacet	Developmental LOAEL	1.7 mg/kg bw/day	[4]
Mammals	Rat	Flufenacet sulfonic acid	Acute Oral Toxicity	Low	[4]
Birds	-	Flufenacet	Acute Toxicity	Slightly to Highly Toxic	[1]

Experimental Protocols

Detailed experimental protocols for the ecotoxicological testing of **flufenacet ESA** are not extensively available in the public domain. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies. These guidelines provide detailed methodologies for assessing the toxicity of chemicals to various non-target organisms.

General Principles of Aquatic Toxicity Testing (Based on OECD Guidelines):

- **Test Organisms:** Standardized species of algae, aquatic invertebrates (e.g., *Daphnia magna*), and fish (e.g., Zebrafish, Rainbow Trout) are used.
- **Test Conditions:** Tests are conducted under controlled laboratory conditions, including temperature, light intensity and duration, pH, and water hardness.
- **Exposure:** Organisms are exposed to a range of concentrations of the test substance, along with a control group.
- **Endpoints:**
 - **Algae:** Inhibition of growth (cell number or biomass) is measured over a 72-hour period to determine the EC50 (concentration causing 50% effect).
 - ***Daphnia magna*:** Immobilization is observed over a 48-hour period for acute tests (LC50), while effects on reproduction are assessed in chronic tests (21 days) to determine the No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC).
 - **Fish:** Mortality is recorded over a 96-hour period for acute tests (LC50). For chronic and early life-stage tests, sublethal endpoints such as growth, hatching success, and survival are evaluated.

General Principles of Terrestrial Toxicity Testing (Based on OECD Guidelines):

- **Birds:** Acute oral toxicity is determined by administering a single dose (LD50). Dietary toxicity is assessed by exposing birds to treated feed for a specified period (LC50). Reproductive toxicity studies evaluate the effects on egg production, fertility, and chick survival.
- **Mammals:** Acute, subchronic, and chronic toxicity studies are conducted, typically in rats, to determine NOAEL and LOAEL values for various endpoints, including systemic toxicity, reproductive effects, and developmental toxicity.
- **Soil Organisms:**

- Earthworms: Acute toxicity is assessed over 14 days (LC50), while reproductive effects are evaluated in a longer-term test.
- Soil Microorganisms: Effects on key microbial processes, such as nitrogen and carbon transformation, are measured.

Analytical Methods:

The determination of flufenacet and its metabolites, including **flufenacet ESA**, in environmental and biological matrices is typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).^{[6][7]} These methods allow for the sensitive and selective quantification of the analytes in complex samples.

Signaling Pathways and Mechanisms of Toxicity

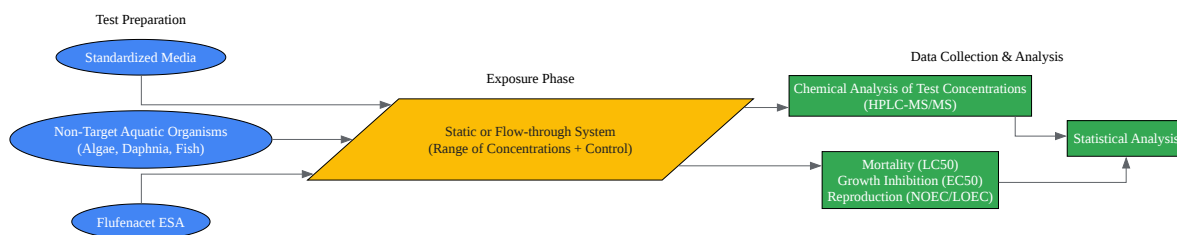
The primary mode of action of flufenacet is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This mechanism is crucial for cell division and growth in susceptible plants. While this is the intended mode of action in target weeds, the effects on non-target organisms can involve different or additional pathways.

Recent research on the developmental toxicity of the parent compound, flufenacet, in zebrafish embryos has shed light on some of the potential molecular mechanisms of toxicity. This study demonstrated that flufenacet exposure can lead to apoptosis (programmed cell death) and alter the Mitogen-Activated Protein Kinase (Mapk) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.^{[8][9]} These pathways are fundamental in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. Disruption of these pathways can lead to a variety of adverse developmental effects.

While this research was conducted on the parent compound, it provides a valuable starting point for investigating the specific molecular targets and signaling cascades affected by **flufenacet ESA** in non-target organisms.

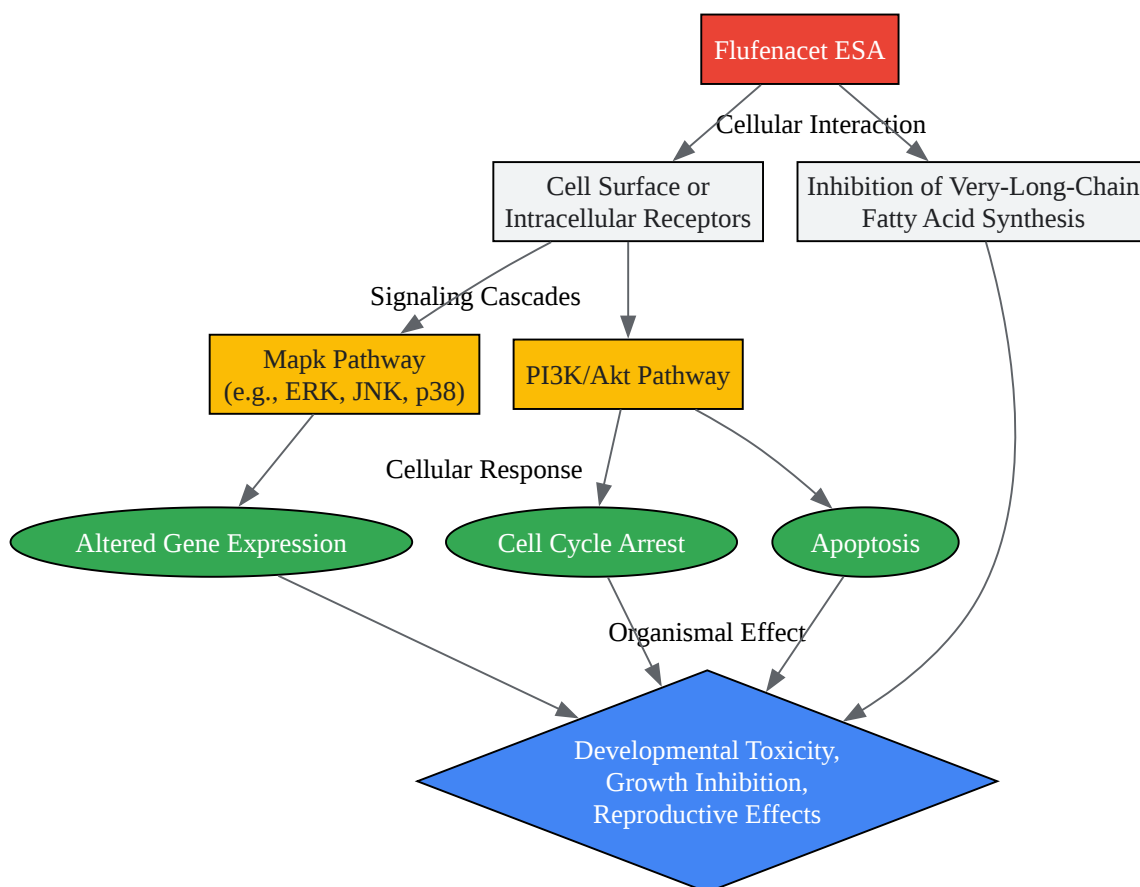
Visualizations

The following diagrams illustrate key conceptual frameworks and potential signaling pathways related to the toxicological assessment of **flufenacet ESA**.



[Click to download full resolution via product page](#)

*Figure 1: Generalized experimental workflow for aquatic toxicity testing of **flufenacet ESA**.*



[Click to download full resolution via product page](#)

Figure 2: Hypothesized signaling pathways potentially affected by **flufenacet ESA** in non-target organisms.

Conclusion

The available data indicate that flufenacet and its primary metabolite, **flufenacet ESA**, pose a potential risk to a variety of non-target organisms, with aquatic plants being particularly sensitive. While a comprehensive toxicological profile for **flufenacet ESA** is still emerging,

current regulatory assessments consider the combined toxicity of the parent compound and its major degradates. The mechanism of toxicity, at least for the parent compound, appears to involve the disruption of key cellular signaling pathways such as the Mapk and PI3K/Akt pathways, leading to adverse developmental and physiological effects. Further research is warranted to fully elucidate the specific toxicological properties of **flufenacet ESA** and its mode of action in a broader range of non-target species. This will enable a more refined and accurate assessment of the environmental risks associated with the use of flufenacet-based herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Flufenacet sulfonic acid (Ref: AE 0841914) [sitem.herts.ac.uk]
- 3. Flufenacet | C₁₄H₁₃F₄N₃O₂S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Peer review of the pesticide risk assessment of the active substance flufenacet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a mixture of flufenacet and isoxaflutole on population numbers of soil-dwelling microorganisms, enzymatic activity of soil, and maize yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developmental toxicity of flufenacet including vascular, liver, and pancreas defects is mediated by apoptosis and alters the Mapk and PI3K/Akt signal transduction in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Toxicological Profile of Flufenacet ESA in Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3250228#toxicological-profile-of-flufenacet-esa-in-non-target-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com